5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid
Description
5-Cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based organic compound characterized by a methyl group at the 1-position, a cyclohexyl substituent at the 5-position, and a carboxylic acid functional group at the 3-position of the pyrazole ring (Figure 1). Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-cyclohexyl-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-13-10(7-9(12-13)11(14)15)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,14,15) |
InChI Key |
OIIMFJCGUXKNKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of cyclohexylamine with 1-methyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid can be contrasted with related pyrazole derivatives, as outlined below:
Substituent Effects on Physicochemical Properties
- Lipophilicity : The cyclohexyl group in the target compound significantly increases logP compared to methoxy-substituted analogs (e.g., ), suggesting better membrane permeability but lower water solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) may acidify the carboxylic proton (pKa ~3-4), whereas electron-donating groups (e.g., methoxy in ) could reduce acidity (pKa ~4-5).
Stability and Reactivity
- Cyclohexyl vs.
- Carboxylic Acid Derivatives : Ester or amide analogs (e.g., ) may exhibit improved bioavailability but require prodrug strategies.
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